Achieves 1.5-2.0× Higher DNA Probe Surface Density on Graphene Compared to Acridine and Fluorenyl Methyl Linkers
In a direct comparative study of bifunctional linkers for DNA probe immobilization on single-layer graphene, 1-pyrenebutyric acid succinimidyl ester (PBSE) achieved the highest DNA probe surface density at 1.31 × 10^13 molecules cm⁻², surpassing acridine orange succinimidyl ester (AO) and fluorenylmethylsuccinimidyl carbonate (FSC) [1]. The surface packing density of PBSE was estimated at 25% of total surface coverage, compared to approximately 22% for AO and 13% for FSC [1]. Hybridization efficiencies for PBSE-functionalized surfaces were at least 70% [1].
| Evidence Dimension | DNA probe surface density on graphene |
|---|---|
| Target Compound Data | 1.31 × 10^13 molecules cm⁻² |
| Comparator Or Baseline | AO linker: not explicitly quantified but lower; FSC linker: not explicitly quantified but lower; Packing density: PBSE 25%, AO 22%, FSC 13% |
| Quantified Difference | PBSE packing density 1.9× higher than FSC (25% vs 13%); DNA probe density highest among comparators |
| Conditions | Single-layer graphene; linker functionalization in DMF; QCM-D characterization |
Why This Matters
Higher surface density and packing directly correlate with increased biosensor sensitivity and signal-to-noise ratio, making PBSE the preferred linker for graphene-based electrochemical and optical DNA sensors.
- [1] Domingues T, Liao CD, Prado M, Cerqueira MF, Petrovykh DY, Alpuim P. Tailoring DNA Surface Interactions on Single-Layer Graphene: Comparative Analysis of Pyrene, Acridine, and Fluorenyl Methyl Linkers. Langmuir. 2025;41(1):263-273. View Source
